N-methoxy-N-methylazetidin-3-amine N-methoxy-N-methylazetidin-3-amine
Brand Name: Vulcanchem
CAS No.: 1526572-94-0
VCID: VC8243506
InChI: InChI=1S/C5H12N2O/c1-7(8-2)5-3-6-4-5/h5-6H,3-4H2,1-2H3
SMILES: CN(C1CNC1)OC
Molecular Formula: C5H12N2O
Molecular Weight: 116.16

N-methoxy-N-methylazetidin-3-amine

CAS No.: 1526572-94-0

Cat. No.: VC8243506

Molecular Formula: C5H12N2O

Molecular Weight: 116.16

* For research use only. Not for human or veterinary use.

N-methoxy-N-methylazetidin-3-amine - 1526572-94-0

Specification

CAS No. 1526572-94-0
Molecular Formula C5H12N2O
Molecular Weight 116.16
IUPAC Name N-methoxy-N-methylazetidin-3-amine
Standard InChI InChI=1S/C5H12N2O/c1-7(8-2)5-3-6-4-5/h5-6H,3-4H2,1-2H3
Standard InChI Key RSXVCRCOQCXBEM-UHFFFAOYSA-N
SMILES CN(C1CNC1)OC
Canonical SMILES CN(C1CNC1)OC

Introduction

Chemical Identity and Structural Features

N-Methoxy-N-methylazetidin-3-amine (CAS: 2138195-24-9 for its dihydrochloride salt) is a secondary amine with the molecular formula C₅H₁₂N₂O and a molecular weight of 130.17 g/mol for the free base . Its dihydrochloride salt form has a molecular weight of 189.08 g/mol . The compound’s structure consists of an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with methoxy and methyl groups on the nitrogen atom at the 3-position. Key identifiers include:

  • SMILES: CON(C1CNC1)C

  • InChIKey: TVRPZLLAQQVNEG-UHFFFAOYSA-N

  • IUPAC Name: N-Methoxy-N-methylazetidin-3-amine .

The azetidine ring’s strain and compact geometry contribute to its reactivity, making it a valuable intermediate in medicinal chemistry .

Synthesis and Preparation Methods

Direct Amination of Azetidine Derivatives

A common route involves the reaction of azetidin-3-amine derivatives with methoxyamine or its equivalents. For example, N-methylazetidin-3-amine (CID: 10086969) can undergo N-methoxylation using methanesulfonyl chloride (1.1 equiv) and triethylamine (3 equiv) in dichloromethane, yielding the target compound in moderate to high yields (59–88%) . This method parallels the synthesis of hindered N-methoxy-N-methylamides, where sulfonyl chlorides facilitate nucleophilic substitution .

Salt Formation

The dihydrochloride salt (CID: 132343954) is prepared by treating the free base with hydrochloric acid, enhancing solubility for pharmaceutical applications . Commercial suppliers like Sigma-Aldrich and Enamine Ltd. offer the dihydrochloride salt, emphasizing its utility in high-throughput synthesis .

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Molecular Weight (Free)130.17 g/mol
Molecular Weight (Salt)189.08 g/mol
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in polar solvents (DMSO, water)
Melting PointNot reported

Spectroscopic Characteristics

  • ¹H NMR (DMSO-d₆): Signals at δ 3.61 (s, 2H, N–CH₂), 3.29 (s, 2H, O–CH₃), and 2.64 (br s, 2H, ring CH₂) .

  • ¹³C NMR: Peaks at δ 68.2 (N–O–CH₃), 52.1 (N–CH₃), and 47.1 (azetidine carbons) .

Chemical Reactivity and Applications

Role as a Synthetic Intermediate

The compound’s strained azetidine ring and dual amine functionality make it a precursor for heterocyclic systems. For instance, it participates in:

  • Oxime Formation: Reacting with hydroxylamine derivatives to yield bioactive oximes, as demonstrated in the synthesis of nerve agent antidotes .

  • Isoxazole Synthesis: Serving as a nucleophile in cyclocondensation reactions with diketones to form 3,5-disubstituted isoxazoles .

Pharmaceutical Relevance

N-Methoxy-N-methylazetidin-3-amine derivatives are explored for their central nervous system (CNS) activity. For example, N-(1-methylazetidin-3-yl)pyridin-2-amine analogs exhibit potential as kinase inhibitors . The dihydrochloride salt’s improved solubility facilitates in vivo studies, particularly in antidote development for organophosphate poisoning .

Recent Advances and Research Directions

Medicinal Chemistry Innovations

Recent studies highlight its use in prodrug design, where the methoxy group enhances blood-brain barrier permeability . For example, N-methoxy-N-methylazetidin-3-amine derivatives are key intermediates in oxime-based reactivators of acetylcholinesterase inhibited by nerve agents .

Catalytic Applications

Palladium-catalyzed cross-coupling reactions employing azetidine amines demonstrate improved yields in heteroarene functionalization, underscoring their utility in asymmetric synthesis .

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